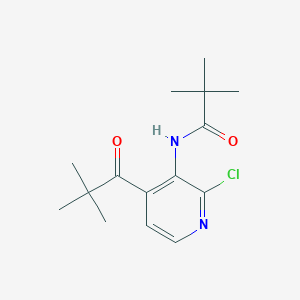

N-(2-Chloro-4-(pivaloyl)pyridin-3-yl)pivalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-chloro-4-(2,2-dimethylpropanoyl)pyridin-3-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O2/c1-14(2,3)11(19)9-7-8-17-12(16)10(9)18-13(20)15(4,5)6/h7-8H,1-6H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQLZSGRAMZAGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=C(C(=NC=C1)Cl)NC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-Chloro-4-(pivaloyl)pyridin-3-yl)pivalamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloro group and pivaloyl moiety, which contributes to its unique chemical reactivity and biological activity. Its molecular formula is with a molecular weight of 241.72 g/mol. The presence of the pivalamide group is significant, as it can influence both the pharmacokinetics and pharmacodynamics of the compound.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Modulation : The chloro and pivalamide groups can engage in hydrophobic interactions with enzyme active sites, potentially altering enzyme kinetics.

- Receptor Interaction : The compound may act as an antagonist or agonist at specific receptors, influencing signaling pathways related to inflammation or cancer.

The specific interactions are still under investigation, but preliminary studies suggest that these mechanisms could lead to therapeutic effects in various diseases.

Biological Activity

Research has shown that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies indicate potential efficacy against certain bacterial strains.

- Anticancer Properties : In vitro assays have demonstrated cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against specific bacteria | , |

| Anticancer | Cytotoxicity in cancer cell lines | , |

| Enzyme Inhibition | Potential modulation of enzyme activity | , |

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity. This suggests that structural modifications could enhance potency.

- Cytotoxicity Assay : In a series of assays on human breast cancer cell lines (MCF-7), this compound demonstrated IC50 values ranging from 15 to 25 µM, highlighting its potential as a lead compound for further development.

Scientific Research Applications

N-(2-Chloro-4-(pivaloyl)pyridin-3-yl)pivalamide, a chemical compound with the molecular formula , has the PubChem CID 118993841 . It is also known by other names such as this compound, 1951444-95-3, and N-(2-Chloro-4-pivaloylpyridin-3-yl)pivalamid .

Scientific Research Applications

While specific applications for this compound are not extensively documented in the provided search results, the broader applications of related compounds can provide insights. Generally, compounds with similar structural motifs are used in various scientific research fields.

Chemistry

These compounds serve as building blocks in synthesizing more complex organic molecules.

Biology

They are investigated for their potential biological activity and interactions with biomolecules.

Medicine

These compounds are explored for potential therapeutic properties, including antimicrobial and anticancer activities. They are also utilized as precursors in drug development.

Industry

They are used in developing new materials and chemical processes and in the production of specialty chemicals.

Related Compounds and Their Applications

- N-(2-Chloro-6-(trimethylsilyl)pyridin-3-YL)-pivalamide This compound is explored in chemistry as a building block for complex organic molecules, in biology for its potential biological activity, in medicine for its potential therapeutic properties and as a precursor in drug development, and in industry for the production of specialty chemicals and materials.

- N-(2-Chloro-3-formylpyridin-4-yl)pivalamide This compound is used as an intermediate in synthesizing complex organic molecules, investigated for potential biological activity, explored for potential therapeutic properties (including antimicrobial and anticancer activities), and utilized in developing new materials and chemical processes.

Potential Mechanisms of Action

The mechanism of action for N-(2-Chloro-3-formylpyridin-4-yl)pivalamide involves interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chloro group can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity. The exact pathways and targets depend on the specific application and context of use.

Toxicological Studies

Toxicological assessments are vital for evaluating the safety profile of new compounds. Although specific data for N-(2-Chloro-6-(trimethylsilyl)pyridin-3-YL)-pivalamide is scarce, studies on related compounds like nitrapyrin offer some insight. Nitrapyrin showed no significant reproductive or teratogenic effects at lower doses in rats but exhibited adverse effects at higher concentrations. Nitrapyrin was also found to be mutagenic under certain conditions, suggesting that similar compounds may require careful evaluation for genetic toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.